molecular formula C29H30N4O3 B11313383 N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide

N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide

Cat. No.: B11313383
M. Wt: 482.6 g/mol
InChI Key: OIRAFANXDAATHR-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the 2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl Group: This step involves the reaction of the quinoxaline derivative with an appropriate amine and a carbonyl compound.

    Acetylation: The final step is the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C29H30N4O3

Molecular Weight

482.6 g/mol

IUPAC Name

2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C29H30N4O3/c1-18-10-12-23(13-11-18)16-32(22(5)34)28-29(36)33(25-9-7-6-8-24(25)30-28)17-26(35)31-27-20(3)14-19(2)15-21(27)4/h6-15H,16-17H2,1-5H3,(H,31,35)

InChI Key

OIRAFANXDAATHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C)C(=O)C

Origin of Product

United States

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